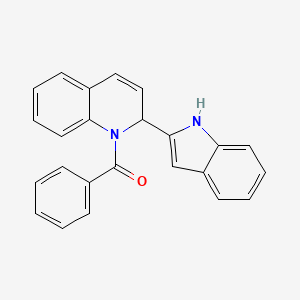

![molecular formula C16H21N3O2 B5536170 6-{[3-(丙氧基甲基)吡咯烷-1-基]羰基}咪唑并[1,2-a]吡啶](/img/structure/B5536170.png)

6-{[3-(丙氧基甲基)吡咯烷-1-基]羰基}咪唑并[1,2-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves Cu-catalyzed or Pd-catalyzed reactions, employing innovative approaches for the formation of the imidazo[1,2-a]pyridine core. For example, a Cu-catalyzed aerobic oxidative condition using ethyl tertiary amines as carbon sources has been reported to efficiently synthesize 3-formyl imidazo[1,2-a]pyridine derivatives, showcasing a novel activation mode of ethyl tertiary amines (Rao, Mai, & Song, 2017). Similarly, palladium-catalyzed cascade reactions have been utilized to create complex imidazo[1,2-a]pyridine structures, demonstrating the versatility and efficiency of modern synthetic methods (Zhang, Zhang, & Fan, 2016).

Molecular Structure Analysis

The imidazo[1,2-a]pyridine core is characterized by its stable N-heterocyclic carbene structure, providing a versatile platform for generating new types of stable N-heterocyclic carbenes (Alcarazo et al., 2005). This stability is crucial for its reactivity and interaction with various substituents, affecting the overall chemical properties and reactivity patterns of the molecule.

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines participate in a range of chemical reactions, demonstrating their reactivity and potential for derivatization. Transition-metal-free methods have been developed for the regiospecific synthesis of imidazo[1,2-a]pyridines, highlighting the formation of C-N, C-O, and C-S bonds through a novel three-component reaction (Cao et al., 2014). Additionally, the reactivity of imidazo[1,2-a]pyridine derivatives towards electrophilic and nucleophilic substitutions has been explored, showcasing their broad applicability in organic synthesis.

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure and substituents. These properties are essential for understanding the compound's behavior in various solvents and conditions, affecting its application in synthesis and material science.

Chemical Properties Analysis

The chemical properties of "6-{[3-(propoxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine" and related compounds are defined by their functional groups, reactivity towards other chemicals, and stability under different conditions. Their ability to undergo various chemical reactions, including carbonylation and aminooxygenation, is crucial for their application in creating complex molecules and exploring new reaction pathways (Lei et al., 2016).

科学研究应用

合成应用:

- Rao、Mai 和 Song(2017 年)的一项研究讨论了在 Cu 催化的需氧氧化条件下高效合成咪唑并[1,2-a]吡啶衍生物,表明这些化合物在各种合成应用中具有潜力 (Rao, Mai, & Song, 2017).

- Cheng、Peng 和 Li(2010 年)报道了从咪唑并[1,5-a]吡啶卡宾衍生的两性离子合成多官能化吡咯和噻吩衍生物,突出了咪唑并[1,2-a]吡啶支架在有机合成中的多功能性 (Cheng, Peng, & Li, 2010).

化学传感和荧光:

- Li 等人(2018 年)开发了一种基于与咪唑并[1,2-a]吡啶衍生物反应的肼的新型荧光传感器,说明了该化合物在化学传感中的潜力 (Li et al., 2018).

- 邵等人(2011 年)证明,某些咪唑并[1,2-a]吡啶衍生物可以作为高效的荧光探针用于汞离子检测,表明它们在环境监测和安全中的应用(邵等人,2011 年)。

药物化学和治疗剂:

- Deep 等人(2016 年)回顾了咪唑并[1,2-a]吡啶支架在药物化学中的广泛应用,包括其在开发抗癌、抗菌、抗病毒和其他治疗剂中的应用 (Deep et al., 2016).

缓蚀:

- Saady 等人(2021 年)评估了咪唑并[4,5-b]吡啶衍生物作为低碳钢缓蚀剂的性能,突出了材料科学和工程中的应用 (Saady et al., 2021).

催化:

- Lei 等人(2016 年)报道了一种铜催化的咪唑并[1,2-a]吡啶选择性交叉偶联,证明了这些化合物在催化过程中的效用 (Lei et al., 2016).

生化研究:

- Whelan 等人(1995 年)合成了源自咪唑并[1,2-a]吡啶的托烷-3-螺-4'(5')-咪唑啉并对其进行了研究,表明它们与生化研究(特别是受体研究)相关 (Whelan et al., 1995).

未来方向

The future directions for the development of imidazo[1,2-a]pyridine analogues could involve further exploration of their structure–activity relationship (SAR) and development of compounds with improved activity against various diseases . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine could play a significant role in this research .

属性

IUPAC Name |

imidazo[1,2-a]pyridin-6-yl-[3-(propoxymethyl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-2-9-21-12-13-5-7-19(10-13)16(20)14-3-4-15-17-6-8-18(15)11-14/h3-4,6,8,11,13H,2,5,7,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUZVNMXGXNAMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1CCN(C1)C(=O)C2=CN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{[3-(Propoxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5536088.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5536104.png)

![6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate](/img/structure/B5536112.png)

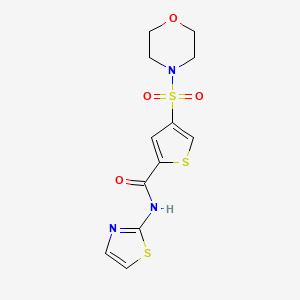

![2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5536118.png)

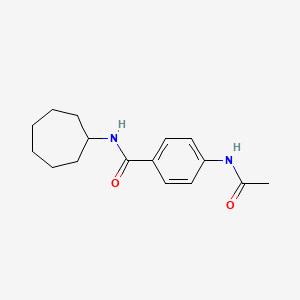

![2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5536126.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5536151.png)

![methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5536168.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5536169.png)

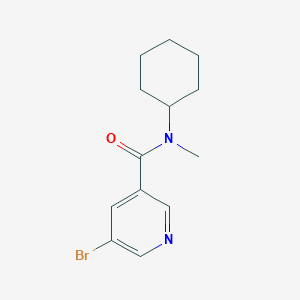

![1-(bicyclo[4.1.0]hept-7-ylcarbonyl)indoline](/img/structure/B5536173.png)

![2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5536190.png)